molecular formula C12H18OS B7844774 4-(2,5-Dimethylphenoxy)butane-1-thiol

4-(2,5-Dimethylphenoxy)butane-1-thiol

Cat. No.: B7844774
M. Wt: 210.34 g/mol
InChI Key: YRGCVMLXHHOUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylphenoxy)butane-1-thiol is a sulfur-containing aromatic ether characterized by a 2,5-dimethylphenoxy group attached to a butane chain terminating in a thiol (-SH) moiety. This compound’s structure combines lipophilic aromatic features with the nucleophilic and redox-active thiol group, making it distinct from oxygen- or nitrogen-based analogs. While synthesis routes for similar compounds often involve O-alkylation of phenols with chloro-alcohols or chloro-amines (e.g., as described in ), the introduction of the thiol group likely requires specialized reagents (e.g., mercapto-alcohols) or post-synthetic modification, which may influence yield and stability.

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCVMLXHHOUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with phenoxy-alkyl derivatives, particularly those featuring 2,5-dimethylphenoxy groups. Key analogs include:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Log P (Lipophilicity)
4-(2,5-Dimethylphenoxy)butane-1-thiol C₁₂H₁₈OS 210.34 Not reported Thiol (-SH) Estimated ~3.2*
R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol [III] C₁₄H₂₃NO₂ 237.34 66–68 Secondary amine, alcohol 1.89
R,S-2N-[(2,5-dimethylphenoxy)propyl]aminobutan-1-ol [VIII] C₁₅H₂₅NO₂ 251.36 53–54 Secondary amine, alcohol 2.12
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) C₂₂H₃₁ClN₂O₂ 403.95 Not reported Piperazine, hydrochloride Not reported

Notes:

  • Lipophilicity: The thiol group in this compound likely increases Log P compared to alcohol/amine analogs (e.g., compounds III and VIII), enhancing membrane permeability but reducing water solubility.
  • Thermal Stability : Lower melting points in amine-alcohol analogs (e.g., 53–54°C for compound VIII) suggest that the thiol derivative may exhibit similar or lower thermal stability, though experimental data is lacking.

Pharmacological and Functional Differences

  • Piperazine Derivatives (HBK Series): Compounds like HBK17 incorporate piperazine rings and hydrochloride salts, which enhance solubility and receptor-binding affinity (e.g., serotonin or dopamine receptors) . In contrast, the thiol group in this compound may confer antioxidant properties or enable disulfide bond formation in biological systems.
  • Anti-Mycobacterial Potential: A related patent () highlights 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione as an anti-tuberculosis agent. The 2,5-dimethylphenoxy group in the target compound could similarly enhance lipophilicity for mycobacterial membrane penetration, but the thiol moiety’s redox activity might introduce cytotoxicity risks .

Commercial and Stability Considerations

This compound is listed as discontinued by CymitQuimica , unlike its amine- or alcohol-based analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.